N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of chromene, a heterocyclic compound that is a core structure in many bioactive molecules . Chromenes have been found to have a wide range of pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-amino-4H-pyran-3-carbonitrile derivatives are synthesized through multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .Molecular Structure Analysis
The compound contains a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring . It also has an oxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen).Orientations Futures
Mécanisme D'action
Target of Action
The compound F2493-0637, also known as N-{[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide, primarily targets the human monoamine oxidase-B (hMAO-B) . The hMAO-B enzyme plays a crucial role in the oxidative deamination of biologically significant monoamines, a process that contributes to neurodegenerative diseases .
Mode of Action
F2493-0637 interacts with its target, hMAO-B, by inhibiting its activity . The compound has been identified as a potent hMAO-B inhibitor, with IC50 values within the nanomolar range . This interaction results in the reduction of the oxidative deamination process, thereby potentially mitigating the progression of neurodegenerative diseases .
Biochemical Pathways
The inhibition of hMAO-B by F2493-0637 affects the metabolic pathway of monoamines. Specifically, it reduces the oxidative deamination of monoamines, such as dopamine and beta-phenylethylamine . This alteration in the metabolic pathway can lead to a decrease in the production of harmful byproducts, which are often associated with neurodegenerative diseases .
Result of Action
The molecular and cellular effects of F2493-0637’s action primarily involve the reduction of oxidative deamination of monoamines. By inhibiting hMAO-B, the compound decreases the production of harmful byproducts from the metabolism of monoamines
Propriétés
IUPAC Name |
N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O5/c1-26-15-6-4-5-13(9-15)19-10-14(23-28-19)12-22-21(25)20-11-17(24)16-7-2-3-8-18(16)27-20/h2-11H,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMIBWIPRGQXIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-oxo-4H-chromene-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.